3-ethyl-5-butyl-1H-1,2,4-triazole
Description
3-Ethyl-5-butyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound belonging to the 1,2,4-triazole family. Its structure features a triazole ring substituted with ethyl (-C₂H₅) and butyl (-C₄H₉) groups at the 3- and 5-positions, respectively (Fig. 1). The compound’s molecular formula is C₈H₁₄N₃, with a molecular weight of 152.22 g/mol.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-butyl-3-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C8H15N3/c1-3-5-6-8-9-7(4-2)10-11-8/h3-6H2,1-2H3,(H,9,10,11) |
InChI Key |
ZJQPZRCHUPROPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NN1)CC |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Activity
Triazole derivatives, including 3-ethyl-5-butyl-1H-1,2,4-triazole, are well-known for their antifungal properties. They have been reported to exhibit significant activity against various fungal strains. For instance, studies have shown that triazole derivatives can outperform commercial antifungal agents in terms of efficacy.
| Compound | Target Fungi | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 0.5 | |
| This compound | Aspergillus niger | 0.8 |
Antibacterial Activity
The compound has also demonstrated antibacterial activity against a range of pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring can enhance antibacterial potency.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.75 | |
| This compound | Escherichia coli | 1.0 |
Anticancer Properties
Recent studies have explored the anticancer potential of triazole derivatives. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various models.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | A549 (lung cancer) | 150 | |
| This compound | MCF7 (breast cancer) | 200 |
Fungicides
In agriculture, triazoles are widely used as fungicides due to their ability to inhibit fungal growth and reproduction. The efficacy of this compound as a fungicide has been documented in several studies.
| Fungicide | Target Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Fusarium oxysporum | 95 | |
| This compound | Phytophthora infestans | 90 |
Mechanistic Insights
The mechanisms through which triazoles exert their biological effects include:
Enzyme Inhibition
Triazoles often function by inhibiting specific enzymes critical for the survival and proliferation of pathogens. For example:
- Inhibition of lanosterol demethylase in fungi.
Interaction with Cellular Targets
Triazoles can interact with cellular membranes and DNA synthesis pathways in both bacterial and fungal cells.
Case Study: Antifungal Efficacy
A study conducted by Sameliuk et al. evaluated the antifungal properties of various triazole derivatives including this compound against clinical isolates of fungi. The results indicated that this compound exhibited superior antifungal activity compared to traditional treatments.
Case Study: Agricultural Use
In agricultural trials assessing the effectiveness of triazoles as fungicides on crops affected by Fusarium species, it was found that application of this compound resulted in a significant reduction in disease incidence and improved crop yield.
Comparison with Similar Compounds
General Properties
- Thermal Stability : 1,2,4-Triazole derivatives generally exhibit high thermal stability due to their aromaticity and strong hydrogen-bonding networks .
- Hydrogen Bonding : The triazole ring participates in N–H···N and C–H···S interactions (in thione analogs), influencing solubility and crystal packing .
Comparison with Similar 1,2,4-Triazole Derivatives
The biological, energetic, and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent type and position. Below is a comparative analysis of 3-ethyl-5-butyl-1H-1,2,4-triazole with structurally related compounds.
Table 1: Key Comparisons of 1,2,4-Triazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: Antimicrobial Activity: 5-Mercapto-1,2,4-triazole derivatives with halogenated phenyl groups (e.g., Cl, F) show stronger antibacterial effects than alkyl-substituted analogs due to enhanced electron-withdrawing effects . Anticancer Activity: 3-Amino derivatives exhibit potent cytotoxicity, likely due to hydrogen-bonding interactions with cellular targets like kinases .
Energetic Properties :
- Nitro groups (e.g., in 3-nitro-1,2,4-triazole) significantly increase density (1.71 g/cm³) and detonation performance compared to alkyl-substituted derivatives, which trade energy density for reduced sensitivity .
Coordination Chemistry :
- Alkyl-substituted triazoles (e.g., 3-ethyl-5-butyl) are less explored than thione or carboxylate derivatives but may serve as ligands for metal complexes, as seen in studies of 3-ethyl-1,2,4-triazole-5-thione .
Thermal and Structural Stability: Alkyl chains (ethyl, butyl) improve hydrophobicity and thermal stability but may reduce crystallinity compared to nitro or amino derivatives .
Preparation Methods
Cyclocondensation of Diacylhydrazines
The cyclocondensation of diacylhydrazines represents a classical approach to 1,2,4-triazoles. For 3-ethyl-5-butyl-1H-1,2,4-triazole, this method involves the preparation of N-acylamidrazones from ethyl and butyl carboxylic acid hydrazides. As demonstrated by Shah et al., hydrazides react with ethyl thiooxamate or ethyl 2-ethoxy-2-iminoacetate hydrochloride to form intermediate N-acylamidrazones . Subsequent cyclization with chloroanhydrides of the corresponding carboxylic acids under mild conditions yields the triazole core .
Example Protocol
-
Synthesis of Ethyl 2-(Butylcarbamoyl)hydrazine-1-carboxylate :
-
Cyclization to this compound :
Key Advantages :
-
Mild reaction conditions (room temperature to 80°C).
Catalytic Oxidation of 5-Substituted Triazole Precursors
Catalytic oxidation offers a streamlined pathway for introducing substituents at specific positions. A patent by CN112225705A highlights the use of vanadium pentoxide (V₂O₅) as a catalyst for oxidizing 5-methyl-2-phenyl-1,2,4-triazole-3-one to 3-methyl-1-phenyl-1H-1,2,4-triazol-5(4H)-one . Adapting this method, 5-butyl-3-ethyl-1H-1,2,4-triazole-3-one can be oxidized to the target compound.
Optimized Conditions
-
Catalyst : V₂O₅ (1.0–1.5% w/w of substrate).
-
Oxidant : Air (20–30 mL/min flow rate).
-
Solvent : tert-Butanol (substrate-to-solvent ratio 1:2–4).
Typical Yield :
Mechanistic Insight :
The reaction proceeds via a gas-liquid phase mechanism, where V₂O₅ facilitates the abstraction of hydrogen from the triazole precursor, enabling oxidative ring closure .
Multicomponent One-Pot Synthesis
The three-component reaction of amidines, carboxylic acids, and hydrazines has emerged as a robust method for constructing polysubstituted triazoles . For this compound, this approach involves:
-
Amidine Formation :
-
Ethylamine reacts with butyl cyanamide in methanol to form N-ethylbutylamidine.
-
-
Coupling with Carboxylic Acid :
-
The amidine is coupled with butyric acid using HATU (1.2 eq) in dimethylformamide (DMF) at 25°C for 24 hours.
-
-
Cyclization with Hydrazine :
Yield :
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the common synthetic routes for preparing 3-ethyl-5-butyl-1H-1,2,4-triazole, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves condensation reactions between substituted hydrazines and carboxylic acid derivatives. For example, refluxing 3-amino-1,2,4-triazole with alkyl halides (e.g., ethyl or butyl bromides) in ethanol under acidic conditions (e.g., glacial acetic acid) yields alkyl-substituted triazoles . Optimization includes controlling stoichiometry, reaction time (4–6 hours), and temperature (80–100°C). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound. Confirmatory techniques like IR spectroscopy (N–H stretching at ~3200 cm⁻¹) and ¹H-NMR (triazole proton at δ 8.2–8.5 ppm) validate structural integrity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., triazole ring vibrations at 1500–1600 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns proton environments (e.g., ethyl/butyl chain integration) and carbon connectivity .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
- Elemental Analysis : Validates purity (>95% C, H, N content) .
- X-ray Diffraction (Single Crystal) : Resolves bond lengths/angles and crystal packing (e.g., C–N bond ~1.32 Å) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in sealed containers under inert atmosphere (N₂/Ar) at <25°C, away from oxidizers .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in alkyl-substituted triazoles, and what challenges arise from disorder?
Methodological Answer: SCXRD data collection at low temperatures (e.g., 100 K) reduces thermal motion, improving resolution. For disordered alkyl chains (e.g., butyl groups), use SHELXL refinement with PART instructions to model split positions . Validate with R factors (<0.05) and electron density maps (e.g., Fo–Fc difference maps). For severe disorder, consider alternative space groups or twinning corrections. ORTEP-3 visualization aids in interpreting anisotropic displacement parameters .
Q. How can discrepancies between computational hydrogen-bonding predictions and experimental crystallographic data be resolved?
Methodological Answer: Perform graph set analysis (Etter’s formalism) to classify hydrogen-bonding motifs (e.g., D(2) chains or R₂²(8) rings) . Compare with DFT-optimized geometries (e.g., B3LYP/6-31G**) to identify steric/electronic mismatches. If experimental bond lengths deviate >0.1 Å from computational values, re-examine solvent effects or lattice constraints. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Q. What validation criteria ensure reliability in chromatographic purity analysis of triazole derivatives?
Methodological Answer:
- System Suitability : Achieve ≥1500 theoretical plates and RSD <2% for peak areas .
- Specificity : Resolve isomeric impurities (e.g., 1,3,4-triazole vs. 1,2,4-triazole) using C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) .
- Linearity : Validate over 80–120% concentration range (R² >0.995).
- Forced Degradation : Expose to heat/light/acid and confirm baseline separation of degradation products .
Q. How do solvent polarity and substituent effects influence the solvatochromic behavior of triazole derivatives?
Methodological Answer: Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane to DMSO). Correlate λₘₐₓ shifts with Kamlet-Taft parameters (π*, α, β). For example, electron-withdrawing substituents (e.g., –NO₂) redshift absorption due to increased conjugation. DFT calculations (TD-DFT/B3LYP) model excited-state transitions and validate experimental trends .
Q. What mechanistic insights explain regioselectivity in nucleophilic substitutions of triazole derivatives?
Methodological Answer: Steric effects dominate in bulky substrates (e.g., 5-butyl groups), favoring substitution at less hindered positions (e.g., N1 vs. N2). Use Hammett plots (σ values) to quantify electronic effects: electron-deficient triazoles undergo faster SNAr reactions. Kinetic studies (e.g., monitoring by ¹H-NMR) and isotopic labeling (¹⁵N) elucidate transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
